molecular formula C14H8Cl2N4O3 B4305099 N-(3,4-dichlorophenyl)-5-nitro-1H-indazole-7-carboxamide

N-(3,4-dichlorophenyl)-5-nitro-1H-indazole-7-carboxamide

Cat. No. B4305099
M. Wt: 351.1 g/mol
InChI Key: LCGDFNSMSLPPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-5-nitro-1H-indazole-7-carboxamide, commonly known as DANI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DANI is a nitroindazole derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of DANI is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Additionally, DANI may affect the levels of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
DANI has been shown to have a variety of biochemical and physiological effects. Studies have suggested that DANI can induce apoptosis, or programmed cell death, in cancer cells. Additionally, DANI has been shown to decrease the production of certain pro-inflammatory cytokines, leading to its potential use as an anti-inflammatory agent. DANI has also been shown to affect the levels of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DANI in lab experiments is its high purity and yield, making it an attractive compound for research applications. Additionally, DANI has been shown to have a variety of potential applications in various fields of scientific research. However, one limitation of using DANI is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving DANI. One area of research is in the development of new cancer treatments based on the anti-cancer properties of DANI. Additionally, further research is needed to fully understand the mechanism of action of DANI and its effects on the central nervous system. Further studies may also be needed to determine the potential toxicity of DANI and its effects on human health. Overall, DANI is a promising compound with many potential applications in scientific research.

Scientific Research Applications

DANI has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that DANI has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, DANI has been studied for its potential use as an anti-inflammatory agent, as well as its effects on the central nervous system.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-5-nitro-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O3/c15-11-2-1-8(4-12(11)16)18-14(21)10-5-9(20(22)23)3-7-6-17-19-13(7)10/h1-6H,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGDFNSMSLPPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC3=C2NN=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-5-nitro-1H-indazole-7-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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